(Diphenylhydrazinylidene)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diphenylhydrazinylidene)acetic acid is an organic compound with the molecular formula C14H12N2O2 It is characterized by the presence of a hydrazone functional group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Diphenylhydrazinylidene)acetic acid typically involves the condensation reaction between benzophenone hydrazone and glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (Diphenylhydrazinylidene)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to a hydrazine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(Diphenylhydrazinylidene)acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (Diphenylhydrazinylidene)acetic acid involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biochemical pathways, potentially leading to its observed effects.
Comparison with Similar Compounds
Benzophenone hydrazone: Shares the hydrazone functional group but lacks the acetic acid moiety.
Phenylhydrazine: Contains the hydrazine group but lacks the aromatic substitution pattern of (Diphenylhydrazinylidene)acetic acid.
Acetic acid derivatives: Compounds like indole-3-acetic acid share the acetic acid moiety but have different functional groups attached.
Uniqueness: this compound is unique due to the combination of its hydrazone and acetic acid functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.
Properties
CAS No. |
728-15-4 |
---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-(diphenylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C14H12N2O2/c17-14(18)11-15-16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H,(H,17,18) |
InChI Key |
BUBIAMBKDLVAFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.